3-Benzylideneindolin-2-one

Description

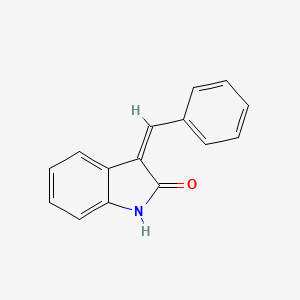

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-benzylidene-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJAAQOVTDUZPS-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3359-49-7, 23782-37-8 | |

| Record name | NSC405961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC134079 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC210734 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

3-Benzylideneindolin-2-one: A Privileged Scaffold in Medicinal Chemistry and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-benzylideneindolin-2-one core is a prominent structural motif in a vast array of biologically active compounds. This privileged scaffold, arising from the fusion of an oxindole ring with a benzylidene moiety, has garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological profile. Its derivatives have been extensively explored as potent inhibitors of various protein kinases, ligands for amyloidogenic proteins, and as antimicrobial agents. The inherent chemical features of this scaffold, including its planarity, potential for E/Z isomerism, and the presence of both hydrogen bond donors and acceptors, provide a unique platform for the design of targeted therapeutics. This technical guide aims to provide a comprehensive overview of the chemical structure, properties, synthesis, and diverse applications of this compound, with a focus on insights relevant to researchers and professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of an indolin-2-one (oxindole) ring system where the methylene group at the 3-position is substituted with a benzylidene group. This creates a conjugated system that is crucial for its chemical and biological activities.

Stereoisomerism: The Significance of E/Z Configuration

A key structural feature of this compound is the existence of E and Z geometric isomers due to the restricted rotation around the exocyclic double bond. The relative orientation of the phenyl ring and the carbonyl group of the oxindole moiety defines these isomers. The E-isomer, where the phenyl group and the carbonyl group are on opposite sides of the double bond, is generally the thermodynamically more stable and predominant form.[1] However, the Z-isomer can also be synthesized and isolated, and in many biological contexts, the specific isomeric form dictates the compound's activity.[2] For instance, in the design of probes for α-synuclein fibrils, the Z,E configuration of diene analogues was identified as the more active regioisomer.[2] The interconversion between E and Z isomers can be influenced by factors such as solvent polarity and exposure to light.

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies of (E)-3-benzylideneindolin-2-one reveal a largely planar oxoindoline fused-ring system.[3][4] The phenyl ring is typically twisted out of this plane.[3] In the solid state, molecules often form hydrogen-bonded dimers through the N-H and C=O groups of the oxindole rings.[3][4] These intermolecular interactions, along with π–π stacking, contribute to the overall crystal packing.[3][4]

Spectroscopic Characterization

The structural features of this compound and its derivatives are readily elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for characterizing this compound and, crucially, for distinguishing between the E and Z isomers.

-

¹H NMR: The chemical shift of the vinylic proton is a key diagnostic signal. In the E-isomer, this proton typically appears at a lower chemical shift compared to the Z-isomer. The protons on the benzylidene ring are also influenced by the geometry, with the ortho protons often showing distinct chemical shifts between the two isomers.[1]

-

¹³C NMR: The chemical shifts of the carbonyl carbon, the vinylic carbons, and the carbons of the oxindole and benzylidene rings provide a detailed fingerprint of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H stretching of the lactam, the C=O stretching of the lactam, and the C=C stretching of the exocyclic double bond and aromatic rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound derivatives, confirming their elemental composition.

Solubility and Chemical Properties

This compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and to a lesser extent in methanol and ethanol.[5][6][7] Its solubility is influenced by the substitution pattern on both the oxindole and benzylidene rings.

The chemical reactivity of this scaffold is dominated by the α,β-unsaturated ketone moiety. This makes the β-carbon of the exocyclic double bond electrophilic and susceptible to nucleophilic attack, a reaction commonly known as a Michael or conjugate addition.[8][9][10] This reactivity is fundamental to both its synthesis and its mechanism of action in certain biological contexts, where it can covalently interact with nucleophilic residues in proteins. The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.[1][11]

Synthesis of this compound

The most common and straightforward method for the synthesis of 3-benzylideneindolin-2-ones is the Knoevenagel or Claisen-Schmidt condensation reaction between an appropriate oxindole and a benzaldehyde derivative.[12] This reaction is typically catalyzed by a base, such as piperidine or an amine, in a protic solvent like ethanol.[12]

Experimental Protocol: Synthesis of (E)-3-benzylideneindolin-2-one

This protocol provides a representative method for the synthesis of the parent compound via a base-catalyzed Knoevenagel condensation.

Materials:

-

Oxindole (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Ethanol (10 mL)

-

Piperidine (catalytic amount, ~2-3 drops)

-

Round-bottomed flask (25 mL)

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

To a 25 mL round-bottomed flask, add oxindole (1.0 mmol) and ethanol (10 mL). Stir the mixture until the oxindole is dissolved.

-

Add benzaldehyde (1.0 mmol) to the solution.

-

Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from ethanol to yield the pure (E)-3-benzylideneindolin-2-one as a crystalline solid.

-

Characterize the final product by NMR, IR, and mass spectrometry and determine the melting point.

Applications in Drug Discovery and Development

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents targeting a range of diseases.

Kinase Inhibition

A significant area of research has focused on the development of this compound derivatives as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

-

Aurora Kinase Inhibition: Derivatives of this compound have been designed as potent allosteric inhibitors of Aurora A kinase, a crucial regulator of mitosis that is overexpressed in many cancers.[13] These compounds bind to a site distinct from the ATP-binding pocket, offering a potential for greater selectivity and reduced off-target effects compared to traditional ATP-competitive inhibitors.[13]

-

Other Kinase Targets: This scaffold has also been utilized to develop inhibitors for other kinases implicated in cancer, such as c-Src.

Ligands for α-Synuclein Fibrils

In the context of neurodegenerative diseases like Parkinson's disease, this compound derivatives have been investigated as ligands that bind to α-synuclein fibrils, the primary component of Lewy bodies.[2][14][15] These compounds are being explored as potential imaging agents for the detection of α-synuclein aggregates in the brain and as potential inhibitors of fibril formation.[2] The binding affinity and selectivity for α-synuclein over other amyloid proteins like Aβ and tau can be modulated by substitutions on the core scaffold.[2] While the precise binding mode is still under investigation, it is believed that the planar, aromatic nature of the molecule facilitates interaction with the cross-β sheet structure of the amyloid fibrils.[16][17][18]

Antimicrobial Activity

This compound has demonstrated significant antifungal activity, particularly against dermatophytes, the fungi responsible for common skin, hair, and nail infections. Studies have reported consistent fungicidal activity with low minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) against various clinical isolates.

Quantitative Data Summary

| Compound Class | Target/Organism | Activity Metric | Value Range | Reference(s) |

| This compound Derivatives | α-Synuclein Fibrils | Kᵢ | ~85 nM | [2] |

| Diene Analogues of this compound | α-Synuclein Fibrils | Kᵢ | 4 nM (for a nitro-substituted derivative) | [2] |

| (E)-3-Benzylideneindolin-2-one Derivatives | Aurora A Kinase | IC₅₀ | 1.68 µM (for compound AK34) | [13] |

| This compound | Dermatophytes (various species) | MIC | 0.25 - 8 mg/L | |

| This compound | Dermatophytes (various species) | MFC | 1 - 32 mg/L |

Conclusion

The this compound scaffold represents a highly versatile and valuable platform in contemporary chemical biology and drug discovery. Its straightforward synthesis, tunable physicochemical properties, and diverse biological activities have established it as a "privileged structure." The continued exploration of this scaffold, particularly in the realms of oncology and neurodegenerative diseases, promises to yield novel therapeutic agents with improved efficacy and selectivity. The insights provided in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of medicinal chemistry and developing the next generation of innovative medicines.

References

-

Chu, W., Zhou, D., Gaba, V., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry, 58(15), 6002-6017. [Link]

-

LibreTexts. (2023). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Wang, Y., et al. (2024). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry. [Link]

-

Chu, W., Zhou, D., Gaba, V., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. ACS Publications. [Link]

-

Chu, W., Zhou, D., Gaba, V., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. PubMed. [Link]

-

Chu, W., et al. (2016). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Figshare. [Link]

-

Asiri, A. M., Zayed, M. E. M., Ng, S. W., & Tiekink, E. R. T. (2012). 3-[(E)-Benzylidene]indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2020. [Link]

-

Asiri, A. M., Zayed, M. E. M., Ng, S. W., & Tiekink, E. R. T. (2012). 3-[(E)-Benzylidene]indolin-2-one. ResearchGate. [Link]

-

Asiri, A. M., Zayed, M. E. M., Ng, S. W., & Tiekink, E. R. T. (2012). 3-[(E)-Benzylidene]indolin-2-one. PubMed Central. [Link]

-

Chu, W., et al. (2016). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. ACS Publications. [Link]

-

Li, Y., et al. (2024). Binding adaptability of chemical ligands to polymorphic α-synuclein amyloid fibrils. Proceedings of the National Academy of Sciences, 121(35), e2321633121. [Link]

-

Finkelstein, A. (n.d.). Crystal Structure of Alpha-Synuclein; Toward Rational Drug Design. The Michael J. Fox Foundation for Parkinson's Research. [Link]

-

Chem Wis. (2019, January 10). examples of Michael additions [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, December 28). Michael reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

-

De Genst, E., et al. (2010). Structure and properties of a complex of α-synuclein and a single-domain camelid antibody. Journal of Molecular Biology, 402(2), 326-343. [Link]

-

Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II. [Link]

-

Asiri, A. M., Zayed, M. E. M., Ng, S. W., & Tiekink, E. R. T. (2012). 3-[(E)-Benzylidene]indolin-2-one. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. National Institutes of Health. [Link]

-

Tang, Q., et al. (2022). Metal-Free Synthesis of 2-Benzylideneindolin-3-ones via a Nucleophilic/Rearrangement/Azide–Alkene Cascade Reaction. Thieme Connect. [Link]

-

Cappelletti, E. (2012). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction pro. [Doctoral dissertation, Alma Mater Studiorum – Università di Bologna]. AMS Tesi di Dottorato. [Link]

-

Busby, W. F., Jr, Ackermann, J. M., & Crespi, C. L. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 27(2), 246–249. [Link]

-

USP. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

-

Chen, T., et al. (2020). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Journal of Molecular Liquids, 313, 113511. [Link]

-

Modrá, H., et al. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica, 45(8), 689-696. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-[(E)-Benzylidene]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael Addition [organic-chemistry.org]

- 5. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uspnf.com [uspnf.com]

- 7. researchgate.net [researchgate.net]

- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 12. fiveable.me [fiveable.me]

- 13. books.rsc.org [books.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding adaptability of chemical ligands to polymorphic α-synuclein amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crystal Structure of Alpha-Synuclein; Toward Rational Drug Design | Parkinson's Disease [michaeljfox.org]

- 18. Structure and properties of a complex of α-synuclein and a single-domain camelid antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Benzylideneindolin-2-one Derivatives

Abstract

The 3-benzylideneindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including kinase inhibition and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the synthetic strategies for accessing these valuable derivatives. We will delve into the mechanistic underpinnings of the primary synthetic routes, namely the Knoevenagel and Claisen-Schmidt condensations, offering field-proven insights into reaction optimization and control. Detailed, step-by-step protocols for both classical and modern energy-efficient methodologies, such as microwave and ultrasound-assisted syntheses, are presented. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of the synthesis of this important class of compounds.

Introduction: The Significance of the this compound Core

The indolin-2-one ring system, often referred to as oxindole, is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds of pharmaceutical interest. The introduction of a benzylidene substituent at the 3-position creates an α,β-unsaturated ketone system, a key pharmacophore that can participate in Michael additions with biological nucleophiles, such as cysteine residues in enzyme active sites. This reactivity profile has led to the development of numerous this compound derivatives as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[3]

Furthermore, the structural versatility of this scaffold allows for extensive synthetic modification. Substitutions on the indolin-2-one ring, the benzylidene moiety, and the indoline nitrogen can be readily introduced, enabling the fine-tuning of physicochemical properties and biological activity.[4] This has resulted in the discovery of compounds with diverse therapeutic applications, including as allosteric inhibitors of Aurora A kinase and as ligands for α-synuclein fibrils, which are implicated in neurodegenerative diseases.[4][5][6] The stereochemistry of the exocyclic double bond, which can exist as either the E or Z isomer, is also a critical determinant of biological activity, with studies indicating that one isomer may exhibit significantly higher potency than the other.[3][7]

Core Synthetic Strategies: A Mechanistic Perspective

The cornerstone of this compound synthesis is the condensation reaction between an indolin-2-one (oxindole) and a substituted benzaldehyde. This transformation is most commonly achieved through two related, yet distinct, named reactions: the Knoevenagel condensation and the Claisen-Schmidt condensation.

The Knoevenagel Condensation: A Base-Catalyzed Approach

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[8] In the context of this compound synthesis, the indolin-2-one serves as the active methylene compound. The presence of the adjacent carbonyl group acidifies the protons at the C3 position, facilitating their removal by a base.

Mechanism:

The reaction is typically catalyzed by a weak base, such as piperidine or other amines.[9] The mechanism proceeds through the following key steps:

-

Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the C3 position of the indolin-2-one, generating a resonance-stabilized enolate ion.[10]

-

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This step forms a tetrahedral alkoxide intermediate.[10]

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to yield a β-hydroxy intermediate (aldol addition product).[10]

-

Dehydration: The β-hydroxy intermediate readily undergoes base-induced dehydration to form the final α,β-unsaturated product, the this compound. This elimination of a water molecule is the "condensation" part of the reaction and is driven by the formation of a stable conjugated system.[10]

The Claisen-Schmidt Condensation: A Variation on a Theme

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens.[11] In the synthesis of 3-benzylideneindolin-2-ones, this reaction involves the base-catalyzed condensation of an indolin-2-one with a substituted benzaldehyde. The fundamental mechanistic steps are very similar to the Knoevenagel condensation, involving enolate formation, nucleophilic attack, and dehydration.[12] The distinction is often one of nomenclature, with "Claisen-Schmidt" being frequently used when one of the carbonyl partners is aromatic and lacks α-hydrogens, which is the case for benzaldehyde.[11]

Experimental Protocols: From Benchtop to Advanced Synthesis

The choice of synthetic methodology often depends on the desired scale, the reactivity of the substrates, and the available equipment. Here, we provide detailed protocols for both a conventional and a microwave-assisted synthesis.

General Protocol for Conventional Synthesis

This protocol is a robust and widely applicable method for the synthesis of a variety of this compound derivatives.

Materials:

-

Substituted indolin-2-one (1.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Ethanol (5-10 mL)

-

Piperidine (2-3 drops)

Procedure:

-

To a round-bottom flask, add the substituted indolin-2-one (1.0 mmol) and the substituted benzaldehyde (1.0 mmol).

-

Add ethanol (5-10 mL) to dissolve the reactants.

-

Add 2-3 drops of piperidine to the reaction mixture.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain the pure this compound derivative.

Self-Validation: The formation of the product can be confirmed by its melting point and spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. The appearance of a characteristic singlet for the vinylic proton in the 1H NMR spectrum is a key indicator of product formation.[1]

Protocol for Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[13] This method is particularly effective for the synthesis of this compound derivatives.[4]

Materials:

-

Substituted indolin-2-one (1.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Ethanol (6 mL)

-

Piperidine (2-3 drops)

-

Microwave synthesizer-compatible sealed reaction vessel

Procedure:

-

In a microwave synthesizer-compatible sealed vessel, combine the substituted indolin-2-one (1.0 mmol) and the substituted benzaldehyde (1.0 mmol).[4]

-

Add ethanol (6 mL) and 2-3 drops of piperidine.[4]

-

Seal the vessel and place it in the microwave synthesizer.[4]

-

Irradiate the reaction mixture at a constant temperature of 110 °C for 30 minutes.[4]

-

After the irradiation is complete, cool the vessel to room temperature.[4]

-

The precipitated solid is collected by filtration.[4]

-

Rinse the solid product carefully with cold ethanol.[4]

-

Dry the product to obtain the desired this compound derivative.

Causality Behind Experimental Choices: The use of a sealed vessel in microwave synthesis allows the reaction to be performed at a temperature above the boiling point of the solvent, significantly accelerating the reaction rate. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its moderate polarity, which is suitable for microwave heating. Piperidine is an effective and readily available basic catalyst for this transformation.[4]

Ultrasound-Assisted Synthesis: A Green Chemistry Approach

Ultrasound irradiation has been recognized as an environmentally friendly method to promote organic reactions.[14] Sonication can enhance reaction rates and yields through the phenomenon of acoustic cavitation.

Rationale: The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. This can significantly accelerate the condensation reaction. Several studies have reported the successful synthesis of related heterocyclic compounds under ultrasonic irradiation, often with reduced reaction times and in high yields.[15][16][17]

While a specific, universally optimized protocol for the ultrasound-assisted synthesis of 3-benzylideneindolin-2-ones is still emerging in the literature, the general approach would involve sonicating a mixture of the indolin-2-one, benzaldehyde, and a catalyst in a suitable solvent at room temperature or with gentle heating. This method holds promise for a more energy-efficient and sustainable synthesis of these important compounds.

Data Presentation: A Comparative Overview

The choice of synthetic method can have a significant impact on the reaction time and yield. The following table summarizes typical outcomes for the different methodologies described.

| Synthetic Method | Typical Reaction Time | Typical Yield Range | Key Advantages |

| Conventional Heating | 2-4 hours | 70-90% | Simple setup, widely accessible |

| Microwave-Assisted | 10-30 minutes | 85-98%[4] | Rapid, high yields, improved purity |

| Ultrasound-Assisted | 30-60 minutes | 80-95% | Energy efficient, mild conditions |

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a well-established field with robust and versatile methodologies. The Knoevenagel and Claisen-Schmidt condensations remain the primary strategies for constructing this valuable scaffold. The advent of modern energy-transfer technologies, such as microwave and ultrasound irradiation, has provided more efficient and environmentally benign alternatives to conventional heating methods. These advanced techniques not only reduce reaction times and improve yields but also align with the principles of green chemistry.

Future research in this area will likely focus on the development of even more sustainable catalytic systems, such as the use of biocatalysts or heterogeneous catalysts, to further minimize the environmental impact of these syntheses.[18] Additionally, the exploration of continuous flow methodologies could offer advantages in terms of scalability and process control for the large-scale production of these pharmaceutically important compounds. The continued development of novel synthetic routes will undoubtedly facilitate the discovery of new this compound derivatives with enhanced therapeutic properties.

References

-

Chu, W., Zhou, D., Gaba, V., Liu, J., Li, S., Peng, X., ... & Mach, R. H. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry, 58(15), 6002–6017. [Link]

-

Li, T., Zhao, M., Chen, H., Zhang, J., & Li, T. (2025). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry, 16(2), 826-834. [Link]

-

Li, T., Zhao, M., Chen, H., Zhang, J., & Li, T. (2024). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry. [Link]

-

Chu, W., Zhou, D., Gaba, V., Liu, J., Li, S., Peng, X., ... & Mach, R. H. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry. [Link]

-

Chu, W., Zhou, D., Gaba, V., Liu, J., Li, S., Peng, X., ... & Mach, R. H. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. ACS Publications. [Link]

-

Chu, W., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. PubMed. [Link]

-

Unknown. (n.d.). Claisen-Schmidt Condensation. University of Missouri–St. Louis. [Link]

-

Li, J., Li, X., Wang, Y., Zhang, Y., Wang, Y., & Li, Z. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 29(22), 5029. [Link]

-

Krasavin, M., et al. (2022). Synthesis of pharmaceutically relevant (E)-3-alkylideneindolin-2-one products... ResearchGate. [Link]

-

Various Authors. (n.d.). Functionalized 3-benzylidene-indolin-2-ones and alkenes in bioactive compounds and the accessible methods. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. RSC Advances. [Link]

-

Unknown. (n.d.). Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. ResearchGate. [Link]

-

Wikipedia contributors. (2023, November 27). Knoevenagel condensation. Wikipedia. [Link]

-

Chu, W., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. ResearchGate. [Link]

-

Wikipedia contributors. (2023, October 29). Claisen–Schmidt condensation. Wikipedia. [Link]

-

Asfandyar, M. (2021, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture [Video]. YouTube. [Link]

-

Unknown. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Ding, K., et al. (2018). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. ResearchGate. [Link]

-

Rai, M., et al. (2019). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

-

Unknown. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]

-

Various Authors. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]

-

de la Cruz, J. N., et al. (2021). Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates. Ultrasonics Sonochemistry, 70, 105334. [Link]

-

El-Damasy, A. K., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Scientific Reports, 12(1), 14896. [Link]

-

Various Authors. (2016). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 20(9). [Link]

-

Unknown. (n.d.). Ultrasound assisted synthesis of 3-substituted isoindolin-1-ones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones. ResearchGate. [Link]

-

Unknown. (n.d.). 3-[(E)-Benzylidene]indolin-2-one. ResearchGate. [Link]

-

Unknown. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 11(2). [Link]

-

Unknown. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Publishing. [Link]

-

Amrutkar, S. J., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design, 8(3), 1-9. [Link]

-

Unknown. (n.d.). E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. RSC Publishing. [Link]

-

Patel, H. D., et al. (2018). One pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one. ResearchGate. [Link]

-

Unknown. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

-

Dabholkar, V. V., & Syed, R. (2010). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 6, 848–852. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 12. praxilabs.com [praxilabs.com]

- 13. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]

- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 15. Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Benzylideneindolin-2-one: A Guide to NMR and UV-Vis Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-benzylideneindolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent kinase inhibitors and other therapeutic agents. Rigorous structural confirmation and purity assessment are paramount in the development of these compounds. This technical guide provides an in-depth exploration of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices, provide validated protocols, and offer a detailed interpretation of spectral data, empowering researchers to confidently characterize this important molecular framework.

The Structural Foundation: Isomerism in this compound

Before delving into spectroscopic data, it is crucial to understand the structural nuances of this compound. The molecule features an exocyclic carbon-carbon double bond (C=C) that gives rise to geometric isomerism, resulting in E and Z diastereomers.

The relative orientation of the bulky phenyl group and the carbonyl group of the indolinone ring defines the isomer. Due to steric hindrance, the E isomer, where these groups are on opposite sides of the double bond, is generally the thermodynamically more stable and commonly isolated product. However, isomerization can occur, particularly in solution or upon exposure to light.[1][2] Spectroscopic techniques, especially NMR, are essential for unambiguously determining the isomeric configuration.[1][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis: Mapping the Proton Environment

Expert Insight: The choice of solvent for NMR analysis is a critical first step. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently employed due to its excellent solubilizing power for many organic compounds and its ability to reveal exchangeable protons, such as the N-H proton of the indolinone ring.[1] Deuterated chloroform (CDCl₃) is another common choice, though N-H protons may sometimes appear as very broad signals or not be observed at all. Solvent choice can influence the chemical shifts of protons due to varying intermolecular interactions.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (δ = 0.00 ppm).[7]

-

-

Instrumental Analysis:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[1][3]

-

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at δ ≈ 2.50 ppm) or the TMS signal.[3][8]

-

Integrate all signals to determine the relative number of protons for each resonance.[9]

-

Caption: Experimental workflow for NMR analysis.

Interpreting the ¹H NMR Spectrum:

The ¹H NMR spectrum of (E)-3-benzylideneindolin-2-one exhibits several characteristic signals. The deshielding effect of the carbonyl group and the anisotropic effects of the aromatic rings play a significant role in determining the chemical shifts.

| Proton Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Key Insights |

| N-H | ~10.6 - 11.0 | Singlet (broad) | Exchangeable proton, position can vary with concentration and solvent. |

| Vinyl-H | ~7.7 | Singlet | Highly deshielded due to conjugation with the carbonyl group and phenyl ring. |

| Aromatic-H (Indolinone & Benzylidene) | ~6.9 - 8.1 | Multiplets | Complex region due to overlapping signals from both aromatic rings. |

Note: Chemical shifts are approximate and can vary based on the solvent and substituents on the aromatic rings.[10][11]

Distinguishing E/Z Isomers: The chemical shift of the vinyl proton is a key diagnostic for assigning the geometry. In the Z-isomer, the vinyl proton is spatially closer to the deshielding zone of the indolinone carbonyl group, causing its signal to appear at a downfield (higher ppm) value compared to the E-isomer.[1][4][12] Furthermore, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof. An NOE correlation between the vinyl proton and the H4 proton of the indolinone ring is expected only for the Z-isomer, confirming their proximity in space.[4][13]

¹³C NMR Analysis: Probing the Carbon Framework

Expert Insight: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and allows for the clear identification of all carbon environments in the molecule.

Interpreting the ¹³C NMR Spectrum:

The spectrum provides a carbon count and identifies key functional groups.

| Carbon Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ | Key Insights |

| C=O (Carbonyl) | ~168 | The most downfield signal, characteristic of an amide carbonyl.[14] |

| C=C (Olefinic) | ~124 - 138 | Resonances for the two carbons of the exocyclic double bond. |

| C-Ar (Aromatic) | ~110 - 145 | Multiple signals corresponding to the carbons of the two aromatic rings. |

Note: Chemical shifts are approximate and sourced from representative data.[10][15]

UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals.[16] It is particularly useful for analyzing compounds with conjugated π-systems.

Expert Insight: The extensive conjugation in this compound, encompassing the indolinone ring, the exocyclic double bond, and the benzylidene phenyl ring, creates a large chromophore. This extended π-system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17][18] Consequently, the molecule absorbs light at longer wavelengths (lower energy), typically in the near-UV or visible region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a working solution with an absorbance in the optimal range of 0.2-1.0 AU.

-

-

Instrumental Analysis:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Caption: Experimental workflow for UV-Vis analysis.

Interpreting the UV-Vis Spectrum:

This compound typically exhibits strong absorption bands in the UV-Vis spectrum due to its conjugated nature.

| Transition Type | Expected λₘₐₓ Range (nm) | Key Insights |

| π → π | ~300 - 450 nm | This intense absorption band is characteristic of the highly conjugated system.[16][19] Its exact position is sensitive to solvent polarity and substitution on the aromatic rings.[20] |

| n → π | Lower intensity, may be obscured | A weaker transition involving the non-bonding electrons of the carbonyl oxygen. It may be observed as a shoulder on the main π → π* band.[17][18] |

The presence of a strong absorption band at longer wavelengths is a clear indication of the extended π-electron system, which is a hallmark of the this compound structure.[17][19] For example, a study of (E)- and (Z)-3-benzylideneindolin-2-one in DMF solvent showed distinct UV-Vis spectra, indicating the utility of this technique in studying the isomers.[21]

Conclusion

The synergistic use of NMR and UV-Vis spectroscopy provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR establish the precise atomic connectivity and stereochemistry, while UV-Vis spectroscopy confirms the integrity of the conjugated chromophore system. The protocols and interpretive guidance presented herein serve as a robust framework for researchers, ensuring the scientific integrity of their work with this vital class of molecules.

References

- UV-visible spectroscopy and electronic transitions | Molecular Physics Class Notes. (n.d.).

- ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY - PharmaTutor. (2012, March 6).

- UV–Vis Spectroscopy of Conjugated Systems - JoVE. (2023, April 30).

- Interpreting Ultraviolet Spectra - The Effect of Conjugation. (2019, September 3). Chemistry LibreTexts.

- UV-Vis spectroscopy of the (E)-3-benzylideneindolin-2-one (3a) and... - ResearchGate. (n.d.).

- Structure Determination in Conjugated Systems - Ultraviolet Spectroscopy. (2023, January 28). Chemistry LibreTexts.

- Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. (n.d.).

- Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. (n.d.).

- Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022, September 1).

- 3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five oxoethylidene products. (n.d.). PubMed.

- (PDF) Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy. (2020, April 20).

- Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. (n.d.).

- Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils | Journal of Medicinal Chemistry. (n.d.).

- Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. (n.d.). Semantic Scholar.

- Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022, September 1). Taylor & Francis Online.

- A convenient synthesis of 3-arylideneindolin-2-ones and evaluation of their photoelectrochemical properties. (2022, September 30).

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases | Journal of Medicinal Chemistry. (n.d.).

- How to distinguish diastereomers of unsaturated ketones by NMR? (2015, December 20). Chemistry Stack Exchange.

- Chemical structure of this compound - ResearchGate. (n.d.).

- Supporting Information. (n.d.).

- Interpreting | OpenOChem Learn. (n.d.).

- Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. (2021, February 17). RSC Publishing.

- Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts.

- NMR - Interpretation. (2023, January 29). Chemistry LibreTexts.

- Computational Analysis of Solvent Effects in NMR Spectroscopy. (2009, November 23).

- Short Summary of 1H-NMR Interpretation. (n.d.).

- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.).

- Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. (2015, August 13). PubMed.

- (PDF) 3-[(E)-Benzylidene]indolin-2-one. (n.d.).

- E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. (n.d.). RSC Publishing.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- BENZYLIDENEMALONONITRILE(2700-22-3) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 6. unn.edu.ng [unn.edu.ng]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Interpreting | OpenOChem Learn [learn.openochem.org]

- 10. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. acgpubs.org [acgpubs.org]

- 16. pharmatutor.org [pharmatutor.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]

- 20. fiveable.me [fiveable.me]

- 21. researchgate.net [researchgate.net]

The 3-Benzylideneindolin-2-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3-benzylideneindolin-2-one core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure." This guide provides a comprehensive technical overview of this versatile motif, intended for researchers, scientists, and professionals in drug development. We will explore the synthetic accessibility, diverse pharmacological profile, and underlying mechanisms of action that establish the this compound scaffold as a cornerstone in the design of novel therapeutics. Particular emphasis is placed on its role as a potent kinase inhibitor, with a focus on recent advancements in developing targeted anticancer agents and therapeutics for neurodegenerative diseases.

I. Introduction: The Concept of Privileged Structures and the Rise of the this compound Core

In the landscape of drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This promiscuity is not random but rather a reflection of the scaffold's ability to present key pharmacophoric features in a spatially favorable manner, allowing for interactions with a variety of protein architectures. The this compound scaffold has emerged as a quintessential example of such a structure, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ease with which its core can be functionalized have further cemented its importance in medicinal chemistry.

The core structure consists of an indolin-2-one (oxindole) ring system linked at the 3-position to a benzylidene moiety. This arrangement creates a planar, electron-rich system that can be readily modified at several positions, allowing for the fine-tuning of its electronic and steric properties to achieve desired biological activity and selectivity.

Caption: The versatile this compound scaffold with key positions for substitution.

II. Synthetic Methodologies: Accessing Chemical Diversity

The synthetic accessibility of the this compound scaffold is a key driver of its widespread use. The most common and efficient method for its synthesis is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a substituted or unsubstituted indolin-2-one (oxindole) with a variety of benzaldehydes.

General Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize a library of this compound derivatives.

Materials:

-

Substituted indolin-2-one (1.0 eq)

-

Substituted benzaldehyde (1.0-1.2 eq)

-

Piperidine (0.1-0.2 eq) or another suitable base (e.g., pyrrolidine)

-

Ethanol or acetic acid as solvent

-

Reaction vessel (e.g., round-bottom flask)

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle or oil bath

Procedure:

-

Reactant Dissolution: Dissolve the substituted indolin-2-one and the substituted benzaldehyde in the chosen solvent (ethanol or acetic acid) in the reaction vessel.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold solvent to remove impurities, and dry. Further purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux. Acetic acid can also be used and can act as both a solvent and a catalyst.

-

Catalyst: Piperidine is a widely used basic catalyst for the Knoevenagel condensation due to its optimal basicity to facilitate the deprotonation of the indolin-2-one at the C3 position, initiating the condensation.

-

Reaction Time and Temperature: Refluxing provides the necessary activation energy for the condensation to proceed at a reasonable rate. The reaction time is empirically determined and monitored by TLC to ensure completion.

This straightforward synthetic route allows for the rapid generation of a diverse library of analogs by varying the substitution patterns on both the indolin-2-one and the benzaldehyde starting materials.

III. A Spectrum of Biological Activities: Therapeutic Potential

The this compound scaffold has been shown to exhibit a wide array of pharmacological activities, making it a highly attractive starting point for drug discovery programs.

A. Anticancer Activity: Targeting Kinases and Beyond

The most extensively studied application of this compound derivatives is in the field of oncology. Many compounds based on this scaffold function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

1. Tyrosine Kinase Inhibition: Several clinically approved and investigational drugs containing the this compound core, such as Sunitinib and Semaxanib, are multi-targeted tyrosine kinase inhibitors. They typically compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways involved in cell proliferation, angiogenesis, and metastasis.

2. Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Derivatives of this compound have been designed as allosteric inhibitors of Aurora A kinase, offering a potential advantage over traditional ATP-competitive inhibitors by providing improved selectivity and overcoming resistance mechanisms. For instance, compound AK34, a derivative of Tripolin A, has shown potent inhibitory activity against Aurora A kinase with an IC50 of 1.68 μM.

3. Other Anticancer Mechanisms: Beyond kinase inhibition, this scaffold has been implicated in other anticancer mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain derivatives have been designed to inhibit tubulin polymerization, a mechanism shared with established anticancer agents like combretastatin A-4.

-

PI3K-AKT Pathway Suppression: Some N-Ts-3-benzylidene-indolin-2-imines have demonstrated potent anti-colorectal cancer activity by suppressing the PI3K-AKT signaling pathway.

-

Induction of NQO1: Functionalized 3-benzylidene-indolin-2-ones can induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme, which can offer protection to normal cells while targeting neoplastic cells.

Caption: Diverse anticancer mechanisms of the this compound scaffold.

B. Neurodegenerative Diseases: Targeting Protein Aggregation

In addition to cancer, the this compound scaffold has shown promise in the context of neurodegenerative diseases, particularly those characterized by the misfolding and aggregation of proteins.

A series of 3-(benzylidene)indolin-2-one derivatives have been synthesized and evaluated for their ability to bind to α-synuclein, Aβ, and tau fibrils, which are pathological hallmarks of Parkinson's disease and Alzheimer's disease. While initial compounds showed modest affinity, structural modifications, such as homologation to diene analogs and substitution on the indoline nitrogen, led to increased binding affinity and selectivity for α-synuclein aggregates. These findings highlight the potential of this scaffold in developing diagnostic imaging agents and therapeutic interventions for synucleinopathies.

C. Antimicrobial and Other Activities

The versatility of the this compound core extends to other therapeutic areas. Numerous derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, including resistant pathogens. For example, certain compounds have shown potent activity against Staphylococcus aureus and Escherichia coli. Furthermore, this scaffold has been explored for its potential as c-Src inhibitors and for its fungicidal activity against dermatophytes.

IV. Structure-Activity Relationships (SAR) and Molecular Design

The ease of chemical modification of the this compound scaffold allows for extensive exploration of structure-activity relationships (SAR).

| Position of Substitution | General Effect on Activity | Examples |

| Indolin-2-one Ring (A ring) | Modifications can influence solubility, metabolic stability, and interactions with the target protein. Hydroxyl groups have been shown to be important for Aurora A kinase inhibition. | Introduction of chloro or methoxy groups. |

| Benzylidene Ring (B ring) | Substituents on this ring are crucial for determining potency and selectivity. Electron-donating and electron-withdrawing groups can significantly alter the electronic properties of the molecule. | Methyl and halogen groups have been introduced to enhance Aurora A kinase inhibition. A para-nitro group on a diene extension improved separation of isomers and identified the more active regioisomer for α-synuclein binding. |

| Indoline Nitrogen | Alkylation or acylation at this position can modulate lipophilicity and introduce new interaction points. | N-benzyl substitution increased binding affinity to α-synuclein fibrils. |

| Exocyclic Double Bond | The geometry of the double bond (E/Z isomerism) can have a profound impact on biological activity. The Z-isomer is often the active conformation for kinase binding. | For CDK2 inhibitors, the Z-diastereomer showed better docking on the targeted enzyme. |

Table 1: Summary of Structure-Activity Relationships for this compound Derivatives.

V. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its privileged nature, combined with its synthetic tractability, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.

-

Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where its known targets are implicated.

-

Developing Covalent Inhibitors: Designing derivatives that can form covalent bonds with their targets, potentially leading to increased potency and duration of action.

-

Application in PROTACs and Molecular Glues: Utilizing the scaffold as a warhead or a linker component in emerging therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

E/Z Isomerism in 3-Benzylideneindolin-2-one Derivatives: A Guide to Synthesis, Characterization, and Biological Significance

An In-Depth Technical Guide for Researchers

Abstract

The Strategic Importance of the 3-Benzylideneindolin-2-one Scaffold

The indolin-2-one core is a privileged structure in drug discovery, renowned for its ability to mimic the purine hinge-binding motif of ATP in various protein kinases.[1] This has led to the development of blockbuster drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The 3-benzylidene substituent extends from this core, occupying a region of the active site that can be exploited to achieve potency and selectivity.[2][3] The geometry of this extension—whether the benzylidene ring is cis (Z-isomer) or trans (E-isomer) to the carbonyl group—is a fundamental determinant of the molecule's overall shape and its interaction with a biological target. As has been demonstrated in multiple studies, the two isomers can possess dramatically different biological profiles, with one often being significantly more active than the other.[1][4] Therefore, a comprehensive understanding and control of E/Z isomerism are not merely academic exercises but essential prerequisites for the rational design of novel therapeutics.

Synthetic Strategies: Controlling Stereochemical Outcomes

The most prevalent method for synthesizing this compound derivatives is the Knoevenagel condensation between an appropriate indolin-2-one (oxindole) and a substituted benzaldehyde.[2][3] While robust, this reaction often yields a mixture of E and Z isomers, necessitating careful optimization to favor a desired stereochemical outcome.[3]

The Knoevenagel Condensation: A Mechanistic Viewpoint

The reaction is typically catalyzed by a base (e.g., piperidine, triethylamine) or, in some cases, an acid. The choice of catalyst, solvent, and temperature are critical variables that dictate the reaction rate and, crucially, the E/Z selectivity. For instance, TiCl₄/DMAP has been reported as a highly efficient system for achieving Z-selective Knoevenagel condensations of isatins with nitroacetates.[5][6] The stereoselectivity can be influenced by the formation of intermediates and the relative thermodynamic stability of the final products under the reaction conditions.

Caption: General workflow for the synthesis of 3-benzylideneindolin-2-ones.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a representative method for synthesizing (E)-3-benzylideneindolin-2-one. The causality for using an acid catalyst like acetic acid is to facilitate both the initial aldol addition and the subsequent dehydration step.

-

Reactant Preparation: To a solution of indolin-2-one (1.0 eq.) in glacial acetic acid (10 mL per mmol of indolin-2-one), add the desired substituted benzaldehyde (1.1 eq.).

-

Reaction: Add a catalytic amount of piperidine (0.1 eq.). Reflux the mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then water to remove residual acetic acid and catalyst. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, which is often predominantly the E-isomer.[7][8]

Definitive Spectroscopic Characterization of E/Z Isomers

Distinguishing between the E and Z isomers is paramount. While both isomers have the same mass and often similar chromatographic behavior, their Nuclear Magnetic Resonance (NMR) spectra are distinct and provide unambiguous proof of configuration.

¹H NMR: The First Line of Analysis

The chemical environment of protons near the exocyclic double bond is significantly different between the two isomers due to the anisotropic effect of the C2-carbonyl group. This effect deshields protons that are spatially close to the carbonyl oxygen.

-

(Z)-Isomer: The vinylic proton and the H4 proton on the indolinone ring are in proximity to the carbonyl group. Consequently, they are deshielded and resonate at a downfield (higher ppm) chemical shift.[1][9]

-

(E)-Isomer: The ortho-protons (H2', H6') of the benzylidene ring are positioned near the carbonyl group. These protons are therefore deshielded and appear at a downfield chemical shift compared to their position in the Z-isomer. The vinylic proton, being further from the carbonyl, is more shielded and resonates upfield (lower ppm) relative to the Z-isomer.[1][9]

2D NOESY: An Unambiguous Confirmation

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides the most definitive assignment of stereochemistry in solution.

-

Confirmation of (Z)-Isomer: A clear NOE cross-peak will be observed between the vinylic proton and the H4 proton of the indolinone ring.[1][10]

-

Confirmation of (E)-Isomer: An NOE cross-peak will be present between the ortho-protons (H2', H6') of the benzylidene ring and the H4 proton .[1][10]

X-Ray Crystallography: The Gold Standard

For compounds that yield suitable single crystals, X-ray crystallography provides absolute, unambiguous determination of the solid-state structure, confirming the E or Z configuration and providing precise bond lengths and angles. [11][12][13] Table 1: Characteristic ¹H NMR Chemical Shifts (ppm) for E/Z Isomer Assignment

| Proton | (E)-Isomer (Typical Range) | (Z)-Isomer (Typical Range) | Rationale for Shift |

|---|---|---|---|

| Vinylic-H | ~7.8 - 7.9 ppm | ~8.2 - 8.3 ppm [1][9] | Deshielded in Z-isomer by C=O group |

| Indolinone H4 | ~7.6 - 8.5 ppm | ~8.7 - 8.8 ppm [1][9] | Deshielded in Z-isomer by C=O group |

| Benzylidene H2', H6' | ~7.8 - 8.0 ppm | ~7.6 - 7.8 ppm [1][9]| Deshielded in E-isomer by C=O group |

Note: Exact chemical shifts are dependent on solvent and substituents.

The Dynamics of E/Z Isomerization

This compound derivatives are not always configurationally stable. They can undergo isomerization under various conditions, a factor that must be managed during synthesis, purification, storage, and biological testing.

Solvent and Thermal Isomerization

It has been widely observed that some derivatives can isomerize in solution, particularly in polar aprotic solvents like DMSO, to reach a thermodynamic equilibrium. [1][14]A kinetic study of this process for some derivatives in DMSO-d₆ at room temperature showed that the isomerization follows first-order kinetics. [1][9]This is a critical consideration for researchers, as a sample of a pure isomer may convert to a mixture during the course of an experiment or upon storage, potentially confounding results. For example, one study noted that while some compounds were stable, others showed significant E/Z isomerization with a half-life of around 8-12 hours in DMSO. [10][14]

Photochemical Isomerization: A Tool for Control

Light provides an efficient and clean method to drive the conversion of the thermodynamically more stable E-isomer to the less stable Z-isomer, establishing a photostationary state (PSS). [3][15]This contra-thermodynamic process is invaluable for accessing the less stable isomer for biological evaluation.

Caption: Workflow for controlled E-to-Z isomerization in a microreactor.

Experimental Protocol: Microfluidic E→Z Photoisomerization

This protocol is adapted from established microfluidic methods. [8][15][16]The choice of a microfluidic setup is driven by the need for enhanced irradiation, mixing, and heat exchange, which are poorly controlled in batch processes. [17]

-

System Setup: Construct a microreactor using perfluoroalkoxy (PFA) tubing (e.g., 1.0 mm inner diameter, 10 meters length) coiled around a light source (e.g., a medium-pressure mercury lamp). The system should be cooled, for instance by an external fan or a cooling bath, to maintain a low temperature (e.g., 10 °C).

-

Reagent Preparation: Prepare a solution of the starting (E)-isomer in a suitable solvent like DMF (e.g., 0.25 M).

-

Flow Reaction: Using a syringe pump, infuse the solution through the PFA tubing at a controlled flow rate (e.g., 100-200 µL/min). The residence time in the irradiated zone is determined by the reactor volume and flow rate.

-

Analysis and Isolation: The effluent from the reactor is collected. The E/Z ratio at the photostationary state is determined by HPLC or ¹H NMR analysis. The desired Z-isomer can then be isolated from the mixture using standard chromatographic techniques.

The Impact of E/Z Isomerism on Biological Activity

The distinct three-dimensional shapes of E and Z isomers dictate how they fit into a protein's binding site. This difference frequently translates into significant variations in biological activity.

-

Protein Kinase Inhibition: A study on CDK2 inhibitors with the this compound scaffold performed in silico docking, which revealed a clear preference for the Z-isomer in the ATP-binding pocket. [1][9]Subsequent kinetic studies of the synthesized compounds confirmed that the stability and activity of the isomers were distinct. [9][14]* α-Synuclein Fibril Ligands: In the development of imaging agents for neurodegenerative diseases, researchers synthesized a series of this compound derivatives to bind α-synuclein fibrils. [4][7]After separating the isomers, they discovered that the Z,E-configured diene analog was the more active regioisomer for binding, providing critical SAR data for the design of future probes. [4][7] These examples underscore a critical principle for drug development: synthesizing and testing a mixture of isomers can be profoundly misleading. The measured activity will be an average of the high-activity isomer, the low-activity isomer, and any potential antagonistic effects. It is imperative to separate the isomers and evaluate them individually to understand the true SAR and identify the eutomer (the more active isomer).

Table 2: Differential Biological Activity of E/Z Isomers

| Compound Class | Target | More Active Isomer | Key Finding | Reference |

|---|---|---|---|---|

| Substituted 3-benzylideneindolin-2-ones | CDK2 | Z-Isomer | In silico docking showed a better fit for the Z-isomer in the enzyme active site. | [1][9] |

| Diene analogs of this compound | α-Synuclein Fibrils | Z,E-Isomer | Separation of isomers was crucial to identify the more active regioisomer for PET ligand development. | [4][7]|

Conclusion and Future Outlook

E/Z isomerism in this compound derivatives is a critical parameter that must be rigorously controlled and characterized throughout the drug discovery and development process. The assumption that such compounds exist as a single, stable entity is a frequent and perilous oversight.

As this guide has detailed, robust synthetic and analytical methodologies are available to control, separate, and definitively identify these isomers. The application of ¹H NMR and 2D NOESY spectroscopy provides a reliable means of characterization, while photochemical methods, particularly those using microfluidic reactors, offer precise control over isomerization to access specific stereoisomers. For drug development professionals, the message is unequivocal: the separation and independent biological evaluation of E and Z isomers are essential for generating reliable SAR, optimizing lead compounds, and ultimately developing safer and more effective medicines. The future of rational drug design with this scaffold depends on a foundation of stereochemical purity.

References

-

Reddy, C. R., Ganeshan, V., & Singh, A. K. (2020). E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. RSC Advances, 10(48), 28630-28634. [Link]

-

Reddy, C. R., Ganeshan, V., & Singh, A. K. (2020). E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. RSC Publishing. [Link]

-

El-Damasy, A. K., et al. (2021). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. RSC Advances, 11(15), 8659-8671. [Link]

-

Reddy, C. R., Ganeshan, V., & Singh, A. K. (2020). E-Z Isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. ResearchGate. [Link]

-

Chu, W., et al. (2015). Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry, 58(16), 6572-6584. [Link]

-

Reddy, C. R., Ganeshan, V., & Singh, A. K. (2020). E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. National Institutes of Health. [Link]

-

Reddy, C. R., Ganeshan, V., & Singh, A. K. (2020). E-Z Isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. Supporting Information. [Link]

-

Zhang, J., et al. (2021). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry, 12(7), 1183-1191. [Link]

-

Reddy, C. R., Ganeshan, V., & Singh, A. K. (2020). E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. Semantic Scholar. [Link]

-

Chu, W., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. PubMed. [Link]

-

El-Damasy, A. K., et al. (2021). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. RSC Publishing. [Link]

-

El-Damasy, A. K., et al. (2021). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. RSC Advances. [Link]

-

Islam, M. S., et al. (2015). Molecular structure investigation and tautomerism aspects of (E)-3-benzylideneindolin-2-one. ResearchGate. [Link]

-